molecular formula C18H28N2O3 B11166073 N-(3-butoxypropyl)-4-[(2-methylpropanoyl)amino]benzamide

N-(3-butoxypropyl)-4-[(2-methylpropanoyl)amino]benzamide

Cat. No.: B11166073
M. Wt: 320.4 g/mol
InChI Key: WSBPGLUMVVMHTG-UHFFFAOYSA-N
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Description

N-(3-BUTOXYPROPYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a butoxypropyl group and a methylpropanamido group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BUTOXYPROPYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:

    Preparation of 4-Aminobenzamide: This can be achieved by the reduction of 4-nitrobenzamide using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.

    Formation of 4-(2-Methylpropanamido)benzamide: The 4-aminobenzamide is then reacted with 2-methylpropanoic anhydride in the presence of a base such as pyridine to form 4-(2-methylpropanamido)benzamide.

    Introduction of the Butoxypropyl Group: The final step involves the alkylation of 4-(2-methylpropanamido)benzamide with 3-bromobutoxypropane in the presence of a base such as potassium carbonate to yield N-(3-BUTOXYPROPYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-BUTOXYPROPYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the butoxypropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-BUTOXYPROPYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-BUTOXYPROPYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-BUTOXYPROPYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE: shares similarities with other benzamide derivatives such as:

Uniqueness

  • The presence of both the butoxypropyl and methylpropanamido groups in N-(3-BUTOXYPROPYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE provides it with unique chemical properties and potential applications that distinguish it from other similar compounds.

Properties

Molecular Formula

C18H28N2O3

Molecular Weight

320.4 g/mol

IUPAC Name

N-(3-butoxypropyl)-4-(2-methylpropanoylamino)benzamide

InChI

InChI=1S/C18H28N2O3/c1-4-5-12-23-13-6-11-19-18(22)15-7-9-16(10-8-15)20-17(21)14(2)3/h7-10,14H,4-6,11-13H2,1-3H3,(H,19,22)(H,20,21)

InChI Key

WSBPGLUMVVMHTG-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCCNC(=O)C1=CC=C(C=C1)NC(=O)C(C)C

Origin of Product

United States

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